![molecular formula C25H21ClN4O3S B4275028 4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline](/img/structure/B4275028.png)
4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline
Overview
Description
4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and a sulfonyl group attached to a chlorophenyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives. The final step involves the sulfonylation of the chlorophenyl group, which can be achieved using reagents such as chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline or chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxamide
- **2-(4-pyridinyl)quinoline-4-carboxamide
- **4-chlorophenylsulfonylpiperazine
Uniqueness
4-[4-(4-chlorobenzenesulfonyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the quinoline core, piperazine ring, and sulfonyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3S/c26-19-5-7-20(8-6-19)34(32,33)30-15-13-29(14-16-30)25(31)22-17-24(18-9-11-27-12-10-18)28-23-4-2-1-3-21(22)23/h1-12,17H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHLCEJFOBSQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


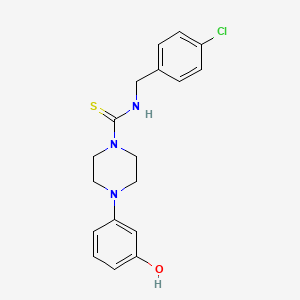
![methyl 4-ethyl-2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4274954.png)
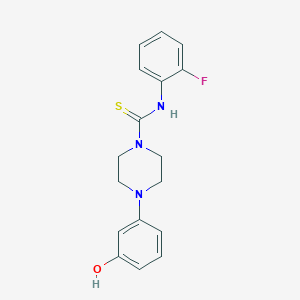
![6-bromo-2-(4-butylphenyl)-N-[2-(3-chlorophenyl)ethyl]quinoline-4-carboxamide](/img/structure/B4274971.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)propan-1-one](/img/structure/B4274996.png)
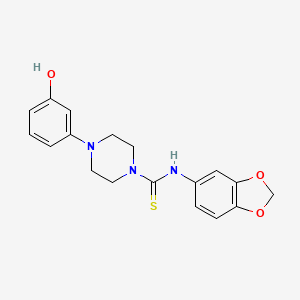
![methyl 5-[(diethylamino)carbonyl]-2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4275006.png)
![methyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4275010.png)
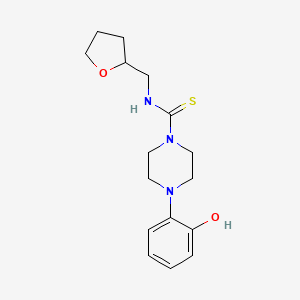
methanone](/img/structure/B4275029.png)
![2-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B4275034.png)
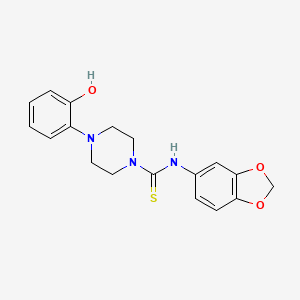
![6-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4275047.png)
![ethyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4275053.png)
